レメチノスタット

概要

説明

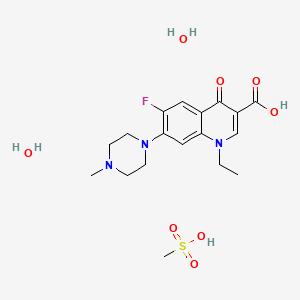

レメチノスタットは、基底細胞癌や皮膚T細胞リンパ腫などの皮膚がんの治療に主に使用される局所用ヒストン脱アセチル化酵素(HDAC)阻害剤です . この薬剤は皮膚に直接塗布するように設計されており、局所的に作用することで全身への副作用を最小限に抑えます .

製法

レメチノスタットの合成には、重要な中間体の調製や最終的なカップリング反応など、いくつかの段階が含まれます。正確な合成経路や反応条件は、機密情報であり、詳細な内容は公表されていません。 レメチノスタットは、局所塗布用の1%ゲルとして製剤化されていることが知られています .

科学的研究の応用

レメチノスタットは、いくつかの科学研究において有望な結果を示しています。

作用機序

レメチノスタットは、ヒストンタンパク質からアセチル基を除去する酵素であるヒストン脱アセチル化酵素を阻害することによって効果を発揮します。 この阻害により、ヒストンのアセチル化が亢進し、がん細胞の増殖と増殖を阻害する可能性のある遺伝子発現の変化をもたらします . レメチノスタットの主な分子標的は、HDACアイソフォーム1、3、および6です .

生化学分析

Biochemical Properties

Remetinostat functions as an HDAC inhibitor, which means it inhibits the activity of histone deacetylases. These enzymes are responsible for removing acetyl groups from histone proteins, leading to chromatin condensation and suppression of gene expression. By inhibiting HDACs, Remetinostat promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression . Remetinostat specifically interacts with HDAC isoforms 1, 3, and 6 . This interaction leads to the modulation of gene expression, particularly genes involved in cell cycle regulation and apoptosis .

Cellular Effects

Remetinostat has been shown to exert significant effects on various cell types, particularly cancer cells. In basal cell carcinoma, Remetinostat reduces tumor burden by inhibiting cell proliferation and inducing apoptosis . It also affects cell signaling pathways, such as the Hedgehog signaling pathway, which is crucial for the growth and survival of BCC cells . Additionally, Remetinostat influences gene expression by increasing the acetylation of histones, leading to the activation of tumor suppressor genes .

Molecular Mechanism

At the molecular level, Remetinostat exerts its effects by binding to and inhibiting HDACs. This inhibition results in the accumulation of acetylated histones, which in turn leads to chromatin remodeling and changes in gene expression . The increased acetylation of histones promotes the transcription of genes involved in cell cycle arrest and apoptosis, thereby inhibiting tumor growth . Remetinostat also affects the phosphorylation of histones, further modulating gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Remetinostat have been observed to change over time. The compound is designed to be stable and retain its potency within the skin while being rapidly metabolized upon absorption . This ensures that its effects are localized to the skin, minimizing systemic exposure and side effects . Long-term studies have shown that Remetinostat remains effective in reducing tumor burden and inducing apoptosis over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of Remetinostat vary with different dosages. Higher doses of Remetinostat have been associated with increased efficacy in reducing tumor size and burden . At very high doses, there may be an increased risk of local skin irritation and other adverse effects . It is important to determine the optimal dosage that maximizes efficacy while minimizing side effects .

Metabolic Pathways

Remetinostat is primarily metabolized in the skin, where it retains its potency and exerts its effects locally . Upon absorption, it is rapidly degraded, minimizing systemic exposure . The metabolic pathways involved in the degradation of Remetinostat include hydrolysis and subsequent excretion . This localized metabolism ensures that the compound remains active in the skin while reducing the risk of systemic toxicity .

Transport and Distribution

Remetinostat is designed for topical application, which allows it to be absorbed directly into the skin . Once absorbed, it is distributed within the skin layers, where it exerts its effects on target cells . The compound is rapidly metabolized upon reaching the bloodstream, ensuring that its effects are localized to the skin . This targeted distribution minimizes systemic exposure and reduces the risk of side effects .

Subcellular Localization

Within the skin cells, Remetinostat is primarily localized in the nucleus, where it interacts with histone proteins . The compound’s ability to inhibit HDACs and promote histone acetylation is crucial for its therapeutic effects . The subcellular localization of Remetinostat ensures that it effectively modulates gene expression and inhibits tumor growth .

準備方法

The synthesis of remetinostat involves several steps, including the preparation of key intermediates and the final coupling reaction. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that remetinostat is formulated as a 1% gel for topical application .

化学反応の分析

レメチノスタットは、HDAC阻害剤として、主にヒストンタンパク質と相互作用し、その脱アセチル化を阻害します。この阻害により、ヒストンのアセチル化が亢進し、遺伝子発現に影響を与えます。 この化合物は、通常の生理学的条件下では、有意な酸化、還元、または置換反応を起こしません .

類似化合物との比較

特性

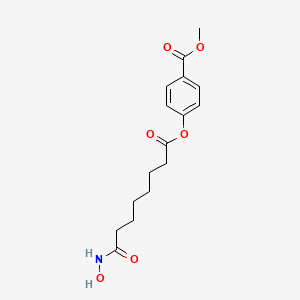

IUPAC Name |

methyl 4-[8-(hydroxyamino)-8-oxooctanoyl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-22-16(20)12-8-10-13(11-9-12)23-15(19)7-5-3-2-4-6-14(18)17-21/h8-11,21H,2-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZAHHULFQIBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647779 | |

| Record name | Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946150-57-8 | |

| Record name | Remetinostat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946150578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remetinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14869 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 946150-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMETINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37NT056AT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

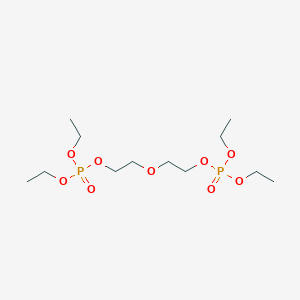

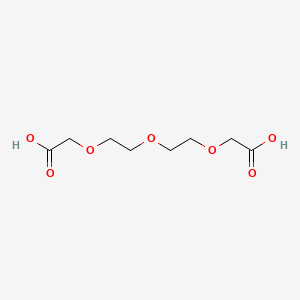

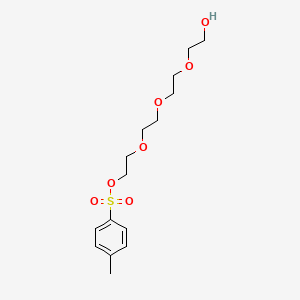

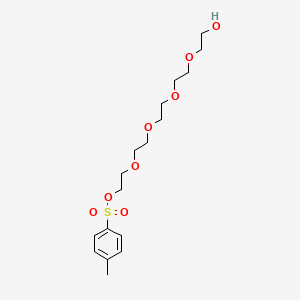

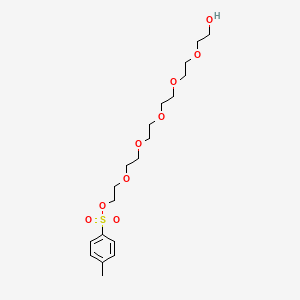

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

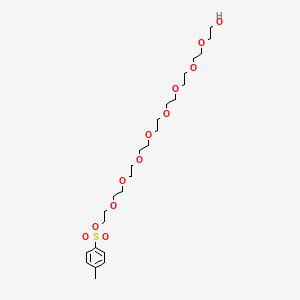

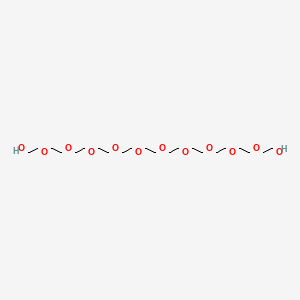

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。